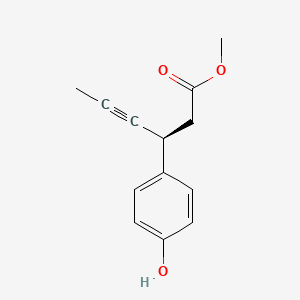

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Übersicht

Beschreibung

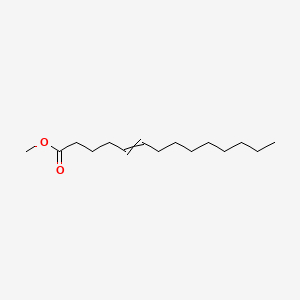

“(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . It is a liquid at room temperature . This compound is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The InChI code for “(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is 1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

“(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” is a liquid at room temperature . It has a molecular weight of 218.25 . The compound’s InChI code is 1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds : Methyl 7‐Hydroxyhept‐5‐ynoate, a related compound, has been studied for its role as an intermediate in the synthesis of various complex organic compounds (Casy, Patterson, & Taylor, 2003).

Food Flavoring : The synthesis of 2-Hydeoxy-3-methyl-2-hexen-4-olid, used in food-flavoring, starts from a compound similar to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" (Stach, Huggenberg, & Hesse, 1987).

Environmental Applications : A functionalized resin, related to the chemical structure of interest, has been used for simultaneous removal of Cr(III) and organic dyes from aqueous solutions (Ali, Rachman, & Saleh, 2017).

Catalytic Reactions : Studies have investigated the cyclization of similar compounds using a platinum-olefin catalyst system to produce multisubstituted derivatives (Nakamura et al., 2008).

Reactions with Mercury(II) Acetate : Research has been conducted on the behavior of alkynes, which are structurally related to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate," with mercury(II) acetate in methanol (Bassetti & Floris, 1988).

Oleochemical Applications : Derivatization of compounds similar to "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" has been studied for the production of industrially important fatty compounds (Ahmad & Jie, 2008).

Synthesis of Organofluoro Compounds : Methyl perfluoroalk-2-ynoates, related to the compound of interest, have been used as building blocks in the synthesis of various organofluoro compounds (Sun et al., 2016).

Antioxidant Properties : Studies have investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, which share structural similarities with "(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate" (Stanchev et al., 2009).

Safety and Hazards

The safety information available for “(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate” indicates that it has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302 , which corresponds to “Harmful if swallowed”. Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

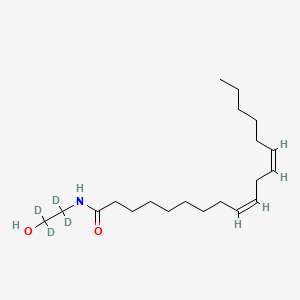

It is structurally similar to oleocanthal , a natural phenolic compound found in extra-virgin olive oil . Oleocanthal is known to be a non-selective inhibitor of cyclooxygenase (COX) , an enzyme that plays a crucial role in inflammation and pain.

Mode of Action

Oleocanthal has been found to inhibit the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Biochemical Pathways

Oleocanthal, a structurally similar compound, is known to affect the inflammatory pathway by inhibiting the cox enzymes . This results in a decrease in the production of pro-inflammatory prostaglandins, which are key mediators of inflammation and pain.

Result of Action

Based on its structural similarity to oleocanthal, it may exhibit anti-inflammatory effects by inhibiting the cox enzymes and reducing the production of pro-inflammatory prostaglandins .

Eigenschaften

IUPAC Name |

methyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENPHURJTUUUSX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207693 | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-Methyl 3-(4-hydroxyphenyl)hex-4-ynoate | |

CAS RN |

865233-36-9 | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-4-hydroxy-β-1-propyn-1-ylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)

![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/no-structure.png)